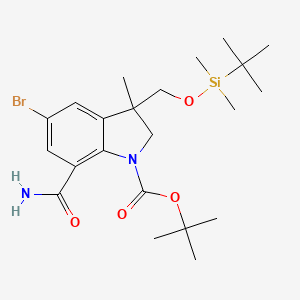![molecular formula C14H11FN4OS B13049316 N'-[(2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13049316.png)
N'-[(2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-[(2-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and a fluorophenyl group, which can enhance its chemical stability and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[(2-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide typically involves multiple steps, including acetylation, condensation, cyclization, etherification, and thioetherification reactions . The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl group through a series of chemical transformations. The final step involves the formation of the methanimidamide linkage under specific reaction conditions to ensure the desired (E)-configuration.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and green chemistry principles can be employed to scale up the production process efficiently and sustainably.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[(2-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(E)-N’-[(2-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide has several scientific research applications, including:
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs, particularly in the fields of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of (E)-N’-[(2-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may interfere with key biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives and fluorophenyl-containing molecules. Examples include:
- (E)-2-(3-methoxy-4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)styryl)-5-((2-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole
- Pyrido[4,3-d]pyrimidines
Uniqueness
What sets (E)-N’-[(2-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide apart is its unique combination of a thieno[2,3-d]pyrimidine core and a fluorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C14H11FN4OS |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
InChI |
InChI=1S/C14H11FN4OS/c15-12-4-2-1-3-10(12)7-20-19-9-17-13-11-5-6-21-14(11)18-8-16-13/h1-6,8-9H,7H2,(H,16,17,18,19) |
InChI Key |
JBYJCUVJZGNEAR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CON/C=N/C2=C3C=CSC3=NC=N2)F |
Canonical SMILES |
C1=CC=C(C(=C1)CONC=NC2=C3C=CSC3=NC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


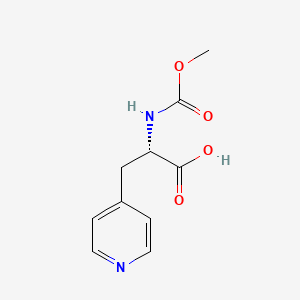

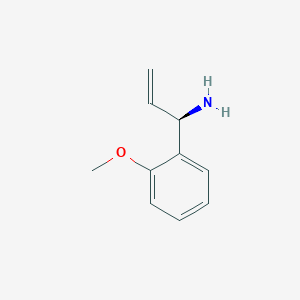

![6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13049263.png)
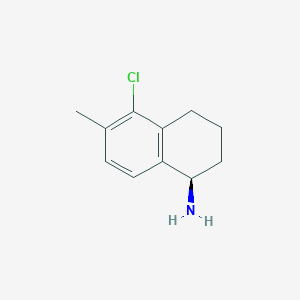
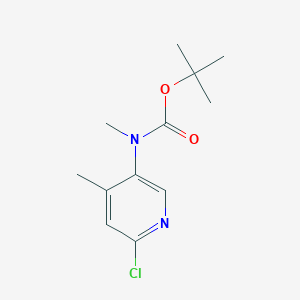
![3-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-hydroxy-6-methyl-2H-pyran-2-one;dimethylamine](/img/structure/B13049271.png)
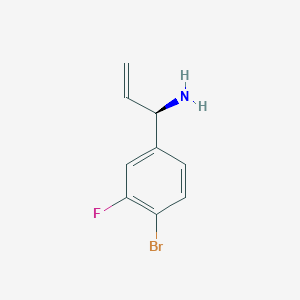


![(1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)
